2-[(4-Nitrobenzyl)oxy]benzaldehyde

Organic Synthesis Benzofuran Synthesis Intramolecular Cyclization

Select the correct regioisomer for your synthesis. Only 2-[(4-nitrobenzyl)oxy]benzaldehyde (ortho‑aldehyde) enables intramolecular cyclization to benzofurans—inaccessible with para‑substituted analogs. The 4‑nitro group provides a reducible handle and strong electron‑withdrawing effect (σₚ=0.78) for SAR and electronic modulation studies. Supplied as a crystalline solid (mp 118 °C) with a planar core suited for crystal engineering and automated dispensing. Avoid experimental failure: procure this exact regioisomer.

Molecular Formula C14H11NO4
Molecular Weight 257.24 g/mol
CAS No. 17490-72-1
Cat. No. B103701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-Nitrobenzyl)oxy]benzaldehyde
CAS17490-72-1
Molecular FormulaC14H11NO4
Molecular Weight257.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=O)OCC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C14H11NO4/c16-9-12-3-1-2-4-14(12)19-10-11-5-7-13(8-6-11)15(17)18/h1-9H,10H2
InChIKeyAXZLBQBZZLPIMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(4-Nitrobenzyl)oxy]benzaldehyde (CAS 17490-72-1): A Nitro-Functionalized Benzaldehyde Building Block for Targeted Synthesis


2-[(4-Nitrobenzyl)oxy]benzaldehyde (CAS 17490-72-1) is a 2-hydroxybenzaldehyde (salicylaldehyde) derivative bearing a 4-nitrobenzyl ether at the ortho position [1]. Belonging to the benzyloxybenzaldehyde class, it is a versatile synthetic intermediate incorporating three distinct reactive centers: a free aldehyde group, a reducible aromatic nitro group, and a benzylic ether linkage . Its commercial availability at 95% purity and defined physicochemical profile (MW 257.24, LogP ~3.29) position it as a procurement-ready entry point for medicinal chemistry and materials science programs requiring this specific substitution pattern.

Why 2-[(4-Nitrobenzyl)oxy]benzaldehyde Cannot Be Swapped with Unsubstituted or Regioisomeric Analogs


In-class benzyloxybenzaldehydes are not freely interchangeable. Regioisomeric substitution (e.g., para- vs. ortho-aldehyde) fundamentally alters the possible downstream reaction pathways, as ortho-aldehyde placement enables intramolecular cyclizations inaccessible to para-substituted analogs [1]. Furthermore, the nature of the 4-substituent on the benzyl ring profoundly modulates both electronic properties and biological activity. For instance, the 4-nitro group provides an additional reactive handle for reduction, impacting intermediate stability and product diversity compared to 4-chloro or unsubstituted benzyl variants which cannot undergo the same chemoselective transformations . Selecting the correct analog at procurement prevents experimental failure in multi-step sequences reliant on this specific reactivity profile.

2-[(4-Nitrobenzyl)oxy]benzaldehyde: Comparative Performance Data for Procurement Decisions


Synthetic Intermediate for Benzofurans: Ortho-Aldehyde Enables Unique Cyclization vs. para-Analog

The ortho-aldehyde group of 2-[(4-nitrobenzyl)oxy]benzaldehyde is essential for intramolecular benzofuran formation; the para-isomer 4-[(4-nitrobenzyl)oxy]benzaldehyde (CAS 67565-48-4) cannot undergo this cyclization. In a 2010 study, reactions of ortho-hydroxyaldehyde precursors with 4-nitrobenzyl bromide under prolonged conditions yielded benzofuran derivatives (compounds 4 and 5), a transformation not observed with the para-substituted analogs [1]. This establishes the ortho-aldehyde as a gatekeeper functional group for accessing benzofuran scaffolds.

Organic Synthesis Benzofuran Synthesis Intramolecular Cyclization

Anti-Proliferative Activity in HL-60 Cells: 4-Chloro Analog Demonstrates Potency, Informing Nitro Derivative Selection

2-[(4-Chlorobenzyl)oxy]benzaldehyde (compound 31) exhibited significant anti-proliferative activity against HL-60 leukemia cells at 1–10 μM in a systematic SAR study of benzyloxybenzaldehyde derivatives [1]. Although direct side-by-side data for the 4‑nitro analog are not available in this study, the 4‑nitro group is a stronger electron-withdrawing substituent (σₚ = 0.78) compared to 4‑chloro (σₚ = 0.23), warranting distinct electronic effects on target engagement. This positions the nitro analog as a complementary tool compound for probing electronic requirements in SAR campaigns.

Anticancer Activity HL-60 Leukemia Structure-Activity Relationship

Crystal-State Conformation: Near-Planar Geometry of the Benzyloxybenzaldehyde Core for Structure-Based Design

The benzyloxybenzaldehyde scaffold displays notable conformational consistency across derivatives. X-ray crystallographic analysis of the closely related compound 3-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde reveals a near-planar geometry, with the dihedral angle between the two aromatic rings measured at only 5.23° [1]. This planarity has implications for molecular recognition, π-stacking interactions, and crystallinity — properties relevant to both biological target engagement and solid-state material applications.

Crystallography Molecular Conformation Structure-Based Design

Melting Point and Physical Form: Crystalline Solid Facilitating Purification and Handling

The compound is obtained as a yellow crystalline solid with a melting point of 118 °C . In contrast, the unsubstituted 2-(benzyloxy)benzaldehyde (CAS 5896-17-3) and the 4-methyl analog are typically low-melting solids or oils at ambient temperature, which can complicate purification, weighing, and long-term storage in compound management workflows . A defined melting point above 100 °C offers practical advantages for recrystallization-based purification and solid dispensing in automated high-throughput screening facilities.

Physicochemical Properties Purification Sample Handling

Recommended Application Scenarios for 2-[(4-Nitrobenzyl)oxy]benzaldehyde Based on Differentiation Evidence


Medicinal Chemistry: Electronic SAR Expansion of the Benzyloxybenzaldehyde Chemotype for Anticancer Lead Optimization

Building on the demonstrated anti-proliferative activity of 2-[(4-chlorobenzyl)oxy]benzaldehyde against HL-60 leukemia cells (significant at 1–10 μM) [1], the 4‑nitro analog serves as the logical next-step compound for probing electronic substituent effects. The strong electron-withdrawing character of the nitro group (Hammett σₚ = 0.78 vs. σₚ = 0.23 for Cl) is expected to modulate target binding and cellular potency. Procuring this compound enables direct head-to-head comparison in dose-response assays to delineate electronic contributions to the SAR.

Benzofuran Library Synthesis: Leveraging Ortho-Aldehyde Reactivity for Heterocycle Construction

As demonstrated by Hayvali et al. (2010), ortho-hydroxybenzaldehyde precursors bearing the 4‑nitrobenzyl group undergo intramolecular cyclization to benzofurans under prolonged reaction conditions [2]. This reaction is inaccessible to para-substituted regioisomers such as 4-[(4-nitrobenzyl)oxy]benzaldehyde. Laboratories synthesizing benzofuran-based screening libraries should select the ortho-aldehyde (CAS 17490-72-1) exclusively, as the para isomer (CAS 67565-48-4) cannot yield the desired cyclized products.

Crystal Engineering and Conformational Analysis of Nitroaromatic Benzyl Ethers

The near-planar conformation of the benzyloxybenzaldehyde core (dihedral angle ~5.2° in the structurally characterized 3‑methoxy analog) [3] suggests that 2-[(4-nitrobenzyl)oxy]benzaldehyde is well-suited for crystal engineering studies. The nitro group provides additional intermolecular interaction sites (C–H···O hydrogen bonds), and the planar aromatic system supports reliable π-stacking. Researchers designing co-crystals or studying solid-state packing motifs in nitroaromatic aldehydes can rely on this well-defined geometry.

Compound Management: Procurement of a High-Melting Crystalline Solid for Automated Screening Platforms

The melting point of 118 °C , combined with a yellow crystalline appearance, distinguishes this compound from the typically low-melting or oily unsubstituted 2-(benzyloxy)benzaldehyde. For compound management facilities operating automated solid-dispensing and acoustic transfer systems, the crystalline solid form is preferred over oils or low-melting solids, which risk clogging dispensing tips, exhibiting inconsistent volumetrics, and undergoing degradation during long-term storage at ambient temperatures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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